molecular formula C23H17ClN4OS3 B11046949 (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11046949
M. Wt: 497.1 g/mol
InChI Key: OPZICNUOYGZLTJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{(E)-1-[(2-thienylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, a thienylmethyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{(E)-1-[(2-thienylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by the condensation of hydrazine with an appropriate β-keto ester.

    Coupling Reactions: The final compound is obtained by coupling the benzothiazole, chlorophenyl, and pyrazolone intermediates through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring or the thienyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of multiple functional groups and heterocycles suggests it could exhibit a range of biological activities, including antimicrobial, anticancer, or anti-inflammatory effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{(E)-1-[(2-thienylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring could engage in π-π stacking interactions, while the chlorophenyl and thienyl groups could participate in hydrophobic interactions. The pyrazolone core may act as a hydrogen bond donor or acceptor, further influencing its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)-4-{(E)-1-[(2-thienylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one: Lacks the chlorophenyl group.

    2-(1,3-Benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{(E)-1-[(2-thienylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one: Contains a methylphenyl group instead of a chlorophenyl group.

    2-(1,3-Benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{(E)-1-[(2-furylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one: Contains a furylmethyl group instead of a thienylmethyl group.

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{(E)-1-[(2-thienylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups and heterocycles, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H17ClN4OS3

Molecular Weight

497.1 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C23H17ClN4OS3/c24-15-7-9-16(10-8-15)31-14-20-18(13-25-12-17-4-3-11-30-17)22(29)28(27-20)23-26-19-5-1-2-6-21(19)32-23/h1-11,13,27H,12,14H2

InChI Key

OPZICNUOYGZLTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(N3)CSC4=CC=C(C=C4)Cl)C=NCC5=CC=CS5

Origin of Product

United States

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